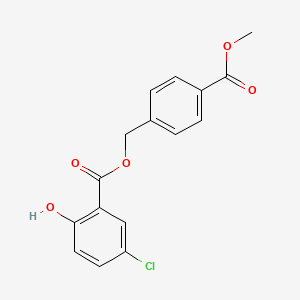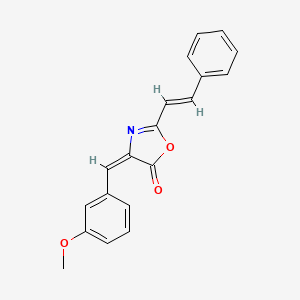
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one, also known as MBVO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. Studies have also shown that 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has the potential to act as a cholinesterase inhibitor, which may be useful in the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one can inhibit the activity of cholinesterase, which is an enzyme that breaks down acetylcholine in the body. This inhibition can lead to an increase in acetylcholine levels, which may improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of bacterial growth. It has also been found to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, one limitation of 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is its low solubility in water, which may make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research involving 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications, particularly in the treatment of Alzheimer's disease and cancer. Finally, the development of novel methods for synthesizing 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one and its derivatives may lead to new discoveries in the field of medicinal chemistry.
Métodos De Síntesis
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one can be synthesized through various methods, including the reaction of 2-phenylacetaldehyde and 3-methoxybenzaldehyde in the presence of sodium hydroxide and acetic acid. The resulting mixture is then refluxed with ethyl cyanoacetate and ammonium acetate to yield 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one. Other methods involve the use of different aldehydes and cyanoacetates to produce different derivatives of 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one.
Propiedades
IUPAC Name |
(4E)-4-[(3-methoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-22-16-9-5-8-15(12-16)13-17-19(21)23-18(20-17)11-10-14-6-3-2-4-7-14/h2-13H,1H3/b11-10+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZYLXONUUUAMA-DWLYSLLYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(3-Methoxyphenyl)methylidene]-2-[(1E)-2-phenylethenyl]-4,5-dihydro-1,3-oxazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)
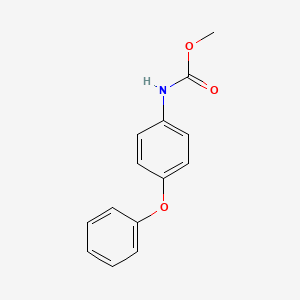
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
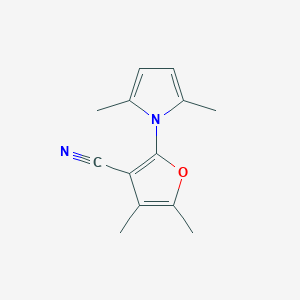
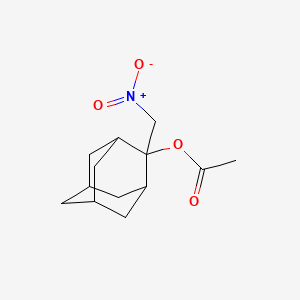

![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)
![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)
